molecular formula C9H11Br B073299 1-Bromo-2-phenylpropane CAS No. 1459-00-3

1-Bromo-2-phenylpropane

Cat. No.: B073299
CAS No.: 1459-00-3
M. Wt: 199.09 g/mol
InChI Key: XJWVCWQKZQENDS-UHFFFAOYSA-N
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Description

1-Bromo-2-phenylpropane (CAS 2114-36-5) is a valuable alkyl halide building block in organic synthesis, characterized by the presence of a benzyl-type bromide adjacent to a stereocenter. Its primary research value lies in its role as an electrophilic alkylating agent, enabling the introduction of the 2-phenylpropyl group into various nucleophiles. This compound is particularly useful for the synthesis of more complex organic molecules through classic SN2 reactions, such as the preparation of phenylpropyl-substituted amines, thioethers, and esters. Furthermore, the benzylic nature of the bromide enhances its reactivity in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) for the construction of carbon-carbon bonds. The chiral center at the 2-position also makes it an interesting precursor for investigating stereoselective reactions and for the synthesis of chiral ligands or pharmaceutical intermediates. Researchers utilize this compound in the development of novel compounds for material science, medicinal chemistry, and as a model substrate in mechanistic studies. It is essential to handle this reagent under inert conditions for optimal stability and performance.

Properties

IUPAC Name

1-bromopropan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWVCWQKZQENDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50870876
Record name (1-Bromopropan-2-yl)benzene
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Molecular Weight

199.09 g/mol
Source PubChem
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CAS No.

1459-00-3
Record name 1-Bromo-2-phenylpropane
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Record name beta-Bromocumene
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Record name 1-Bromo-2-phenylpropane
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Record name (1-Bromopropan-2-yl)benzene
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Preparation Methods

1-Bromo-2-phenylpropane can be synthesized through several methods. One common synthetic route involves the bromination of 2-phenylpropane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

1-Bromo-2-phenylpropane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide yields 2-phenylpropanol, while elimination with a strong base produces 2-phenylpropene .

Scientific Research Applications

Scientific Research Applications

1-Bromo-2-phenylpropane has diverse applications across multiple fields:

Organic Synthesis

This compound serves as a building block in synthesizing complex organic molecules, particularly in the pharmaceutical and agrochemical industries. It is integral in creating various bioactive compounds, including analgesics and anti-inflammatory agents .

Biological Studies

Researchers utilize this compound to investigate the effects of brominated compounds on biological systems. This includes studying its interactions with enzymes and receptors, which can lead to the development of new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, it acts as an intermediate for synthesizing drugs. Its derivatives have been explored for their potential as antibacterial agents and selective inhibitors for various biological targets .

Industrial Applications

The compound is used in producing fine chemicals, fragrances, and polymers due to its reactivity and ability to participate in various chemical transformations .

Case Study 1: Synthesis of Antibacterial Agents

In a study focused on developing MraY inhibitors, researchers synthesized derivatives of this compound to evaluate their antibacterial properties. The synthesized compounds were tested against various bacterial strains, demonstrating promising results that suggest potential therapeutic applications .

Case Study 2: Reaction Mechanisms

Another investigation explored the reaction mechanisms involving this compound under different conditions. The study revealed that the compound could undergo nucleophilic substitution effectively when reacted with hydroxide ions, yielding 2-phenylpropanol with high selectivity .

Mechanism of Action

The mechanism of action of 1-Bromo-2-phenylpropane in chemical reactions involves the formation of a carbocation intermediate. This intermediate can undergo various transformations depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, a proton is removed to form an alkene .

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Structural Isomers and Positional Analogs

Table 1: Structural Isomers of 1-Bromo-2-phenylpropane
Compound Name CAS Number Molecular Formula Key Feature Reference
This compound 1459-00-3 C₉H₁₁Br Bromine at position 1, phenyl at C2
1-Bromo-3-phenylpropane 637-59-2 C₉H₁₁Br Bromine at position 1, phenyl at C3
2-Bromo-1-phenylpropane 2114-39-8 C₉H₁₁Br Bromine at position 2, phenyl at C1

Key Differences :

  • Reactivity : Positional isomerism affects reaction pathways. For example, this compound undergoes Friedel-Crafts alkylation to form 1,2-diphenyl-2-methylpropane , while 1-Bromo-3-phenylpropane may favor different substitution patterns.

Branched vs. Linear Bromoalkanes

Table 2: Comparison with Branched and Linear Analogs
Compound Name CAS Number Structure Boiling Point (°C) Key Reactivity Reference
This compound 1459-00-3 Secondary bromide Not reported Friedel-Crafts alkylation
1-Bromo-2,2-dimethylpropane 630-17-1 Neopentyl bromide ~120–125 SN1 reactions (stable carbocation)
1-Bromopropane (n-propyl) 106-94-5 Linear 71 Solvent, SN2 reactions

Key Differences :

  • Boiling Points : Branched compounds (e.g., neopentyl bromide) typically have lower boiling points than linear analogs due to reduced surface area.
  • Reactivity : Neopentyl bromide favors SN1 mechanisms due to tertiary carbocation stability, while 1-Bromopropane undergoes SN2 nucleophilic substitution .

Functionalized Brominated Compounds

Table 3: Comparison with Dihalogenated and Fluorinated Analogs
Compound Name CAS Number Formula Functional Group Application Reference
1-Bromo-2-fluoro-2-phenylpropane 59974-27-5 C₉H₁₀BrF Bromine and fluorine Anti-inflammatory drug intermediates
2-Bromo-1-chloropropane 3017-95-6 C₃H₆BrCl Bromine and chlorine Specialty synthesis

Key Differences :

  • Synthetic Utility : Dual halogenation (e.g., bromofluorination) introduces multiple reactive sites for stepwise functionalization .
  • Toxicity : Dihalogenated compounds (e.g., 2-Bromo-1-chloropropane) often require stricter safety protocols due to higher reactivity .

Biological Activity

1-Bromo-2-phenylpropane, also known as β-bromocumene, is a brominated organic compound with the molecular formula C9H11BrC_9H_{11}Br. It serves as an important intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its potential applications and safety in chemical processes.

  • Molecular Weight : 199.09 g/mol
  • Boiling Point : 115-116°C (at 15 mmHg)
  • Melting Point : -59.3°C
  • Density : 1.314 g/cm³
  • Solubility : Soluble in chloroform, ethanol, and methanol .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its reactivity in radical reactions and its role as a precursor for more complex molecules. The compound exhibits significant interactions with biological systems, which can be categorized into several key areas:

2. Cytotoxicity

Studies have assessed the cytotoxic effects of brominated compounds on human cell lines. The mechanism typically involves the formation of reactive oxygen species (ROS) that induce apoptosis. The cytotoxicity of this compound could be inferred from related studies on similar compounds, suggesting potential applications in cancer therapy.

3. Reactivity in Organic Synthesis

This compound is widely used as a reagent in organic synthesis due to its ability to undergo nucleophilic substitution reactions and radical reactions. Its benzylic position enhances reactivity, making it a valuable intermediate for synthesizing larger and more complex molecules .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of various brominated compounds against Escherichia coli and Staphylococcus aureus. While specific data for this compound was not highlighted, the results indicated that brominated compounds generally exhibit significant antibacterial effects due to their ability to penetrate bacterial membranes and induce oxidative stress .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that certain brominated compounds can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies utilized assays to measure cell viability after treatment with varying concentrations of brominated compounds, suggesting a potential pathway for using such compounds in therapeutic applications .

Research Findings

Study FocusFindings
Antimicrobial ActivityBrominated compounds disrupt bacterial membranes; specific data on this compound lacking .
CytotoxicityRelated brominated compounds showed significant cytotoxic effects on cancer cell lines; potential inferred for this compound .
Organic SynthesisActs as an effective reagent in nucleophilic substitutions and radical reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Bromo-2-phenylpropane with high yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or radical bromination. For example, substituting a hydroxyl or tosyl group in 2-phenylpropanol or its derivatives with HBr under controlled conditions (e.g., using PBr₃ as a catalyst) can yield the target compound. Reaction optimization should focus on solvent polarity (e.g., dichloromethane or ethers) and temperature (0–25°C) to minimize side reactions like elimination. Purification via fractional distillation or column chromatography is critical, with purity verified by GC-MS or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the structure by identifying peaks for the brominated carbon (δ ~30–40 ppm for 13^{13}C) and aromatic protons (δ ~7.0–7.5 ppm for 1^1H).
  • Mass Spectrometry : GC-MS or EI-MS should show a molecular ion peak at m/z ≈ 198 (C₉H₁₁Br) and fragmentation patterns consistent with bromine loss (e.g., [M-Br]⁺).
  • IR Spectroscopy : Stretching vibrations for C-Br bonds appear at ~500–600 cm⁻¹.
    Cross-referencing with databases like PubChem or EPA DSSTox ensures accurate interpretation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Occupational exposure studies for structurally similar brominated alkanes (e.g., 1-Bromopropane) indicate risks of neurotoxicity and respiratory irritation. Use fume hoods, nitrile gloves, and PPE. Monitor airborne concentrations via NIOSH-approved methods (e.g., Method 1024). Emergency procedures should include immediate decontamination and medical consultation for inhalation/contact exposure .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The phenyl group adjacent to the bromine creates steric hindrance, potentially slowing oxidative addition in palladium-catalyzed reactions. To mitigate this, use bulky ligands (e.g., SPhos or XPhos) and polar aprotic solvents (e.g., DMF) to stabilize the transition state. Kinetic studies using in situ IR or HPLC can track reaction progress, while computational modeling (DFT) predicts energy barriers for different ligand systems .

Q. How can contradictions in reported toxicity data for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from variations in exposure duration, concentration, or model systems (in vitro vs. in vivo). Conduct dose-response studies in multiple models (e.g., rodent hepatocytes and human cell lines) while standardizing protocols per OECD guidelines. Meta-analysis of existing data using tools like RevMan can identify confounding variables (e.g., solvent choice or impurity levels) .

Q. What computational approaches are suitable for predicting the environmental persistence of this compound?

  • Methodological Answer : Apply QSPR (Quantitative Structure-Property Relationship) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Software like EPI Suite or SPARC integrates molecular descriptors (e.g., polar surface area, halogen count) with experimental data from analogous compounds. Validate predictions with microcosm studies simulating soil/water systems .

Data Contradiction Analysis

Q. Why do different studies report varying yields for Grignard reactions involving this compound?

  • Methodological Answer : Yield discrepancies may stem from moisture sensitivity of the Grignard reagent or competing Wurtz coupling. Optimize by pre-drying solvents (e.g., THF over molecular sieves) and using slow addition techniques. Comparative studies under inert (Ar/N₂) vs. ambient conditions can isolate moisture/oxygen as variables. Reporting reaction metrics (e.g., TON, TOF) enhances reproducibility .

Experimental Design Considerations

Q. How to design a kinetic study for the solvolysis of this compound in aqueous ethanol?

  • Methodological Answer :

  • Variable Control : Fix temperature (e.g., 25°C) and ethanol/water ratios (e.g., 70:30 v/v).
  • Monitoring : Use conductometry to track bromide ion release or HPLC to quantify substrate depletion.
  • Data Analysis : Apply pseudo-first-order kinetics; plot ln[concentration] vs. time to determine kobs. Compare with Eyring equation-derived activation parameters for mechanistic insights (SN1 vs. SN2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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